![molecular formula C11H20N2O4 B15202457 tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that exhibit unique chemical properties due to the ring strain associated with their small ring size. This compound is of interest in various fields of research, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with appropriate reagents to introduce the 1-amino-2-methoxy-2-oxo-ethyl group. One common method involves the use of cyanomethylene phosphonate and 1-Boc-3-azetidinone . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is unique due to the presence of the 1-amino-2-methoxy-2-oxo-ethyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H20N2O4 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
tert-butyl 3-[(1R)-1-amino-2-methoxy-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
HGSNWIDVQSMJKV-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H](C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


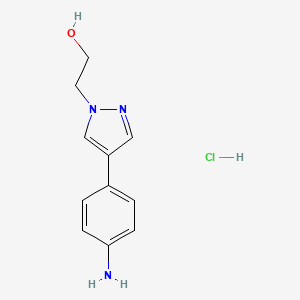
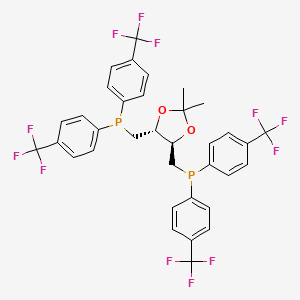
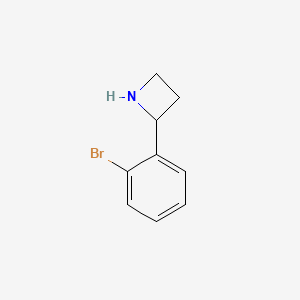
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)


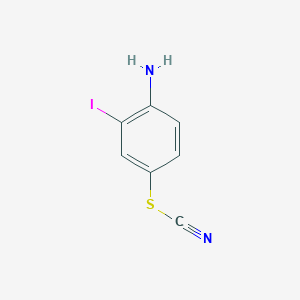
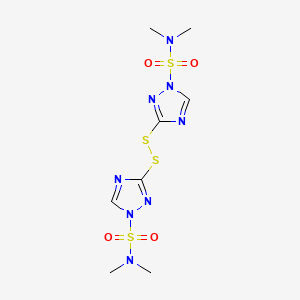

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
